D-Styrylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The substrate specificity of a Taxus-derived phenylalanine aminomutase (PAM) was investigated, and the enzyme was found to catalyze the conversion of variously substituted vinyl- and aryl-S-α-alanines to corresponding β-amino acids .

Chemical Reactions Analysis

While specific chemical reactions involving D-Styrylalanine are not well-documented, it is known that phenylalanine aminomutase can catalyze the conversion of variously substituted vinyl- and aryl-S-α-alanines to corresponding β-amino acids .

Wissenschaftliche Forschungsanwendungen

Biocatalysis in Organic Synthesis

D-Styrylalanine has been utilized in biocatalytic processes, particularly in the kinetic resolution of racemic mixtures. The F137V-PcPAL variant of phenylalanine ammonia-lyase has shown improved catalytic efficiency in converting racemic styrylalanine analogues to D-styrylalanines, which are valuable chiral building blocks for organic synthesis .

Medical Research: Therapeutic Potential

In medical research, amino acids like D-Styrylalanine are explored for their therapeutic potential. For instance, certain mixtures of D-amino acids have been effective in preventing biofilm formation, which is crucial for combating antibiotic-resistant bacterial infections .

Chemical Synthesis and Analysis

D-Styrylalanine serves as an important compound in chemical synthesis. Its properties and reactivity make it a subject of interest for developing new synthetic methodologies and analytical techniques.

Material Science: Luminescence Applications

The compound has implications in material science, particularly in the development of organic long-persistent luminescence (OLPL) materials. These materials are valuable for anti-counterfeiting and information encryption due to their adjustable luminescence properties .

Safety and Hazards

When handling D-Styrylalanine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion or inhalation, immediate medical attention is advised .

Wirkmechanismus

Target of Action

D-Styrylalanine, also known as 3-Styryl-D-alanine, primarily targets the enzyme phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL) . This enzyme is involved in the deamination of the natural substrate, L-Phe .

Mode of Action

The interaction of D-Styrylalanine with PcPAL involves reshaping the aromatic binding pocket of the active site of PcPAL by point mutations . The compound inhibits the ammonia elimination of L-styrylalanine (L-1a) with both non-mutated PcPAL (wt-PcPAL) and F137V-PcPAL . The D-enantiomers of styrylalanines have been found to be reversible inhibitors .

Biochemical Pathways

The biochemical pathway involving D-Styrylalanine is related to the ammonia elimination reaction of several racemic styrylalanine derivatives . The enhanced catalytic efficiency of F137V-PcPAL towards racemic styrylalanines could be rationalized by molecular modeling, indicating more relaxed enzyme-substrate complexes and the promotion of conformations with higher catalytic activities .

Pharmacokinetics

It’s important to note that the pharmacokinetics of classic drugs and drug delivery systems (ddss) like d-styrylalanine can significantly differ .

Result of Action

The result of D-Styrylalanine’s action is the transformation of L-styrylalanine with comparable activity to that of the wt-PcPAL with L-Phe . Furthermore, F137V-PcPAL showed superior catalytic efficiency in the ammonia elimination reaction of several racemic styrylalanine derivatives .

Action Environment

The action, efficacy, and stability of D-Styrylalanine can be influenced by various environmental factors. It’s important to note that the production and release of extracellular D-amino acids like D-Styrylalanine can be influenced by the variable compositions of L-amino acids in different environments .

Eigenschaften

IUPAC Name |

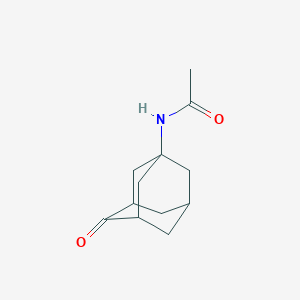

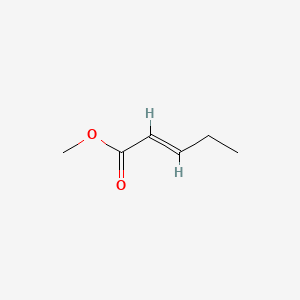

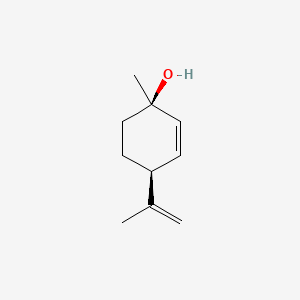

(E,2R)-2-amino-5-phenylpent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGSKGBMVBECNS-LJJSCBMDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

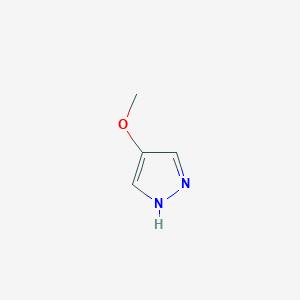

![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)